molecular formula C18H18F3N3O B5747882 N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide

N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide

Cat. No. B5747882
M. Wt: 349.3 g/mol
InChI Key: ZSMMFDRDLUQNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazinecarboxamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide involves the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of phosphodiesterase type 5 (PDE5), which is an enzyme that plays a role in the regulation of smooth muscle tone. In addition, N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been shown to have affinity for certain receptors such as 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects on the body. This compound has been shown to increase the levels of certain neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. In addition, N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been shown to have vasodilatory effects, which can improve blood flow and oxygenation to certain tissues.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide in lab experiments is its potent inhibitory effects on certain enzymes and receptors, which can provide insights into their biological functions. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the results of the experiments.

Future Directions

There are several future directions for the research on N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide. One direction is to investigate its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to study its effects on cancer cells and its potential as an anticancer agent. Finally, more research is needed to understand the mechanism of action and the biochemical and physiological effects of this compound in greater detail.
Conclusion:
In conclusion, N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. This compound has been shown to have potent inhibitory effects on certain enzymes and receptors, which makes it a promising candidate for drug development. However, more research is needed to understand its mechanism of action and its effects on the body in greater detail.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide involves the reaction of 1-(2,4-difluorophenyl)piperazine with 3-fluorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with an acid to form the carboxamide derivative.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neuroscience, psychiatry, and oncology. This compound has been shown to have potent inhibitory effects on certain enzymes and receptors, which makes it a promising candidate for drug development.

properties

IUPAC Name

N-(2,4-difluorophenyl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c19-14-3-1-2-13(10-14)12-23-6-8-24(9-7-23)18(25)22-17-5-4-15(20)11-16(17)21/h1-5,10-11H,6-9,12H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMMFDRDLUQNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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